molecular formula C13H19N3O2 B3370677 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea CAS No. 503464-79-7

3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea

Cat. No. B3370677
CAS RN: 503464-79-7
M. Wt: 249.31 g/mol
InChI Key: IPSCJOAQGJISAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea is a chemical compound commonly referred to as MPPI. It is a small molecule that has shown potential in scientific research applications due to its unique properties. MPPI is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

MPPI's mechanism of action is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. MPPI has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. It has also been shown to modulate calcium signaling, which is important for various cellular processes, including neurotransmitter release.
Biochemical and Physiological Effects:
MPPI has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. It has also been shown to modulate calcium signaling, which is important for various cellular processes, including neurotransmitter release. MPPI has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

MPPI has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. It has also been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, MPPI also has some limitations. It has low water solubility, which can make it difficult to work with in some experiments. It also has poor bioavailability, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for MPPI research. One potential direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as an antidepressant and anxiolytic agent in humans. Additionally, further research is needed to fully understand MPPI's mechanism of action and its potential as a tool for studying the sigma-1 receptor.

Scientific Research Applications

MPPI has been studied for its potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and membrane lipid homeostasis. MPPI has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as for its potential in treating depression and anxiety.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSCJOAQGJISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Reactant of Route 6
3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.